molecular formula C23H21NO4S B14014660 (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid

Cat. No.: B14014660
M. Wt: 407.5 g/mol
InChI Key: DHDMNHMGQNCIFW-BPGUCPLFSA-N
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Description

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a thiophene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and reagents such as sodium azide and isobutoxycarbonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid apart is its combination of the Fmoc protecting group, the amino acid backbone, and the thiophene ring. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C23H21NO4S/c24-20(12-14-6-5-11-29-14)21(22(25)26)23(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-21H,12-13,24H2,(H,25,26)/t20?,21-/m1/s1

InChI Key

DHDMNHMGQNCIFW-BPGUCPLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CC=CS4)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC=CS4)N)C(=O)O

Origin of Product

United States

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